Wismutnitrat

Übersicht

Beschreibung

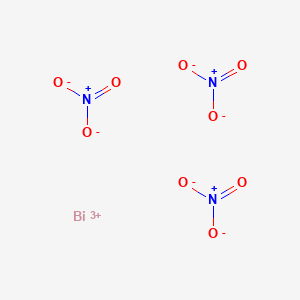

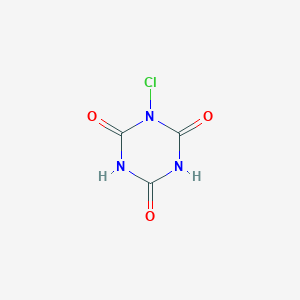

Bismuth nitrate is a chemical compound composed of bismuth in its +3 oxidation state and nitrate anions. The most common form of bismuth nitrate is the pentahydrate, which appears as colorless or white crystals. This compound is notable for being the only nitrate salt formed by a group 15 element, highlighting bismuth’s metallic nature . Bismuth nitrate is widely used in the synthesis of other bismuth compounds and has various applications in different fields.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

Bismuth nitrate primarily targets the Tet(X) resistance protein . This protein is involved in antibiotic resistance, and bismuth nitrate’s interaction with it can suppress the evolution of this resistance .

Mode of Action

Bismuth nitrate acts as a Lewis acid catalyst in organic synthesis . It is used for the conversion of thiocarbonyls to their carbonyl compounds, aromatic nitration, protection of carbonyl compounds, Michael reactions, and synthesis of coumarins . Specifically, bismuth nitrate targets the active center of the Tet(X4) protein, binding to the resistance protein in a noncompetitive manner .

Biochemical Pathways

It is known that bismuth nitrate can form insoluble complexes with certain compounds, which have been used in gravimetric methods of determining bismuth content .

Pharmacokinetics

The pharmacokinetics of these compounds can be improved via the facile modification of their surfaces with biocompatible polymers and proteins, resulting in enhanced colloidal stability, extended blood circulation, and reduced toxicity .

Result of Action

The primary result of bismuth nitrate’s action is the suppression of the Tet(X) resistance protein, which can significantly suppress the evolution of high-level tigecycline resistance . This makes bismuth nitrate a potential tool in combating antibiotic resistance.

Action Environment

The action of bismuth nitrate can be influenced by environmental factors. For example, it is soluble in nitric acid but readily hydrolyzed to form a range of oxynitrates when the pH increases above 0 . It is also soluble in acetone, acetic acid, and glycerol but practically insoluble in ethanol and ethyl acetate .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bismuth nitrate can be synthesized by reacting bismuth metal with concentrated nitric acid. The reaction proceeds as follows:

Bi+4HNO3→Bi(NO3)3+2H2O+NO

This reaction involves the dissolution of bismuth metal in nitric acid, resulting in the formation of bismuth nitrate, water, and nitrogen monoxide .

Industrial Production Methods: In industrial settings, bismuth nitrate is produced through the hydrolytic processing of bismuth-containing nitrate solutions. This involves the oxidation of bismuth metal, dissolution of the resulting oxide in nitric acid, and purification from impurity metals through aqueous alkaline hydrolysis. The purified solution is then transformed into basic bismuth nitrate, which can be further processed into various bismuth compounds .

Analyse Chemischer Reaktionen

Types of Reactions: Bismuth nitrate undergoes several types of chemical reactions, including:

Decomposition: Upon heating, bismuth nitrate decomposes to form nitrogen dioxide (NO_2).

Complex Formation: Bismuth nitrate forms insoluble complexes with compounds such as pyrogallol and cupferron, which are used in gravimetric methods to determine bismuth content.

Common Reagents and Conditions:

Hydrolysis: Typically occurs in aqueous solutions with varying pH levels.

Decomposition: Requires heating to high temperatures.

Complex Formation: Involves reagents like pyrogallol and cupferron under specific conditions.

Major Products:

Hydrolysis: Produces bismuth oxynitrates.

Decomposition: Produces nitrogen dioxide.

Complex Formation: Produces insoluble bismuth complexes.

Vergleich Mit ähnlichen Verbindungen

Bismuth nitrate is unique among nitrate salts due to its formation by a group 15 element. Similar compounds include:

Bismuth Subnitrate: Used as an antacid and in the treatment of gastrointestinal disorders.

Bismuth Oxide: Used in the preparation of catalysts, optical glasses, and pigments.

Bismuth Oxyhalides: Investigated for their therapeutic properties, including cancer therapy and antimicrobial activity.

Compared to these compounds, bismuth nitrate is particularly notable for its role in organic synthesis and its ability to form a variety of bismuth-based compounds through hydrolysis and complex formation.

Eigenschaften

IUPAC Name |

bismuth;trinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.3NO3/c;3*2-1(3)4/q+3;3*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNKDDZCLDMRHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiN3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883121 | |

| Record name | Bismuth nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Hygroscopic solid; [Merck Index] Colorless crystals with slight nitric acid odor; [MSDSonline] | |

| Record name | Nitric acid, bismuth(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuth(III) nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8012 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10361-44-1 | |

| Record name | Bismuth nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, bismuth(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuth nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth trinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISMUTH NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R459R54N0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: How does bismuth nitrate interact with biological systems?

A1: Bismuth nitrate exerts its biological effects primarily through the bismuth ion. Once in the body, bismuth nitrate dissociates, and the bismuth ion can bind to various biomolecules, including proteins and enzymes. One key target is metallothionein (MT), a protein involved in metal homeostasis and detoxification. Bismuth nitrate induces MT synthesis in various tissues, including the liver, kidneys, and bone marrow [, ]. This induction of MT is thought to be responsible for several of its protective effects against toxicity from heavy metals and radiation.

Q2: How does bismuth nitrate protect against radiation damage?

A2: Bismuth nitrate pretreatment significantly reduces the lethal effects of gamma-irradiation in mice []. This protective effect is attributed to the induction of metallothionein (MT) in bone marrow cells []. MT acts as a radical scavenger, protecting cells from the damaging effects of radiation-induced free radicals.

Q3: Can bismuth nitrate mitigate the side effects of anticancer drugs?

A3: Yes, pretreatment with bismuth nitrate has been shown to protect against the clastogenicity (chromosome breakage) induced by anticancer drugs like cisplatin, adriamycin, cyclophosphamide, and L-phenylalanine mustard []. This protective effect is also linked to the induction of MT in bone marrow cells, which can sequester the drugs and reduce their damaging effects on DNA.

Q4: How does bismuth nitrate ameliorate cadmium-induced teratogenicity?

A4: Bismuth nitrate pretreatment effectively reduces the teratogenicity of cadmium in mice, particularly preventing exencephaly and skeletal abnormalities []. This protection is attributed to the induction of MT in maternal liver and kidney []. The increased MT levels trap cadmium, preventing it from reaching the developing embryo and causing harm.

Q5: What is the molecular formula and weight of bismuth nitrate?

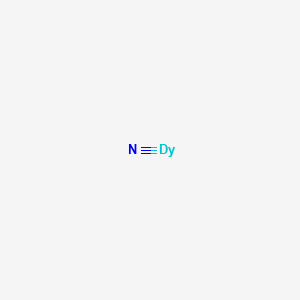

A5: Bismuth nitrate commonly exists as the pentahydrate form, with the molecular formula Bi(NO3)3·5H2O. Its molecular weight is 485.07 g/mol.

Q6: What spectroscopic techniques are used to characterize bismuth nitrate and related compounds?

A6: Various spectroscopic methods, including X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and X-ray photoelectron spectroscopy (XPS) are used to characterize bismuth nitrate and its derivatives [, , , ]. XRD provides information about the crystal structure, FTIR reveals functional groups present in the molecule, and XPS provides insights into the elemental composition and chemical states of the elements.

Q7: What are some applications of basic bismuth nitrate in materials science?

A7: Basic bismuth nitrate finds application in cathodic electrocoating materials []. Its inclusion enhances the properties of the final coating.

Q8: Does bismuth nitrate exhibit catalytic activity?

A9: Yes, bismuth nitrate demonstrates catalytic activity in various organic reactions. It catalyzes the autoxidation of olefins [, ]. Additionally, it acts as a Lewis acid catalyst in Michael additions, promoting the formation of carbon-carbon bonds [].

Q9: How does bismuth nitrate catalyze the autoxidation of olefins?

A10: Bismuth nitrate catalyzes the autoxidation of olefins through an electrophilic interaction with the double bond [, ]. This interaction initiates a radical chain reaction, leading to the formation of hydroperoxides. Importantly, bismuth nitrate does not decompose hydroperoxides into free radicals, indicating its specific role in the initiation step of the autoxidation process [, ].

Q10: What are some other notable catalytic applications of bismuth nitrate?

A11: Bismuth nitrate, often in a supported form like silica-bismuth nitrate, catalyzes various organic reactions, including the synthesis of vanillin from curcumin [], nitration of pyrazoles [], and synthesis of bis(indolyl)methanes []. These applications highlight its versatility and importance in organic synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol](/img/structure/B81829.png)

![Methyl (1R,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B81834.png)

![N,N'-[(Phenylmethylene)DI-4,1-phenylene]bis(acetamide)](/img/structure/B81836.png)